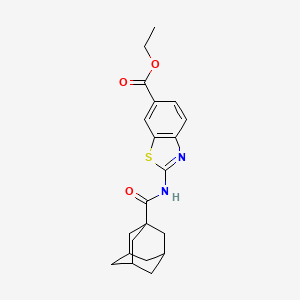
1-amino-N-(2-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-amino-N-(2-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is a complex organic compound that belongs to the class of anthracene derivatives This compound is characterized by its unique structure, which includes an anthracene core with various functional groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-N-(2-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Anthracene Core: The anthracene core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of Functional Groups: The amino group, methoxyphenyl group, and carboxamide group are introduced through various substitution reactions. For example, the amino group can be introduced via nucleophilic substitution, while the methoxyphenyl group can be added through electrophilic aromatic substitution.
Final Assembly: The final step involves coupling the functionalized anthracene core with the carboxamide group under appropriate reaction conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-amino-N-(2-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The amino and methoxyphenyl groups can participate in substitution reactions, such as nucleophilic or electrophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroxylated anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
1-amino-N-(2-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of 1-amino-N-(2-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-amino-N-(2-hydroxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
- 1-amino-N-(2-chlorophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
- 1-amino-N-(2-nitrophenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
Uniqueness
1-amino-N-(2-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is unique due to the presence of the methoxyphenyl group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C22H16N2O4 |
|---|---|
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
1-amino-N-(2-methoxyphenyl)-9,10-dioxoanthracene-2-carboxamide |
InChI |
InChI=1S/C22H16N2O4/c1-28-17-9-5-4-8-16(17)24-22(27)15-11-10-14-18(19(15)23)21(26)13-7-3-2-6-12(13)20(14)25/h2-11H,23H2,1H3,(H,24,27) |
InChI-Schlüssel |
VVAZCDNUSLHIOM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]-2-chlorobenzoic acid](/img/structure/B11687214.png)
![(5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11687219.png)

![5-bromo-N'-[(3Z)-5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxybenzohydrazide](/img/structure/B11687224.png)

![4-[(E)-({[(4,5-Diphenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetyl}hydrazono)methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B11687228.png)
![Ethyl 5-acetyl-2-({[2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]carbonyl}amino)-4-methylthiophene-3-carboxylate](/img/structure/B11687258.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11687262.png)
methyl}phenol](/img/structure/B11687268.png)
![2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B11687270.png)
![N-{(5Z)-5-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-2-methylbenzamide](/img/structure/B11687273.png)
![(5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11687279.png)
![N'-{(Z)-[5-(4-bromophenyl)furan-2-yl]methylidene}-6-methylpyridine-3-carbohydrazide](/img/structure/B11687280.png)
![(4-{(E)-[1-(4-tert-butylphenyl)-4,6-dioxo-2-sulfanyl-1,6-dihydropyrimidin-5(4H)-ylidene]methyl}-2,6-dichlorophenoxy)acetic acid](/img/structure/B11687284.png)
